

## Comparative Analysis of TSPAN14 Alterations in Cancer: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



#### For Immediate Release

This guide provides a comprehensive comparative analysis of Tetraspanin 14 (TSPAN14) alterations in various cancers, designed for researchers, scientists, and drug development professionals. TSPAN14, a member of the tetraspanin family, is implicated in crucial cellular processes, and its dysregulation has been linked to cancer progression. This document summarizes quantitative data on TSPAN14 mutations and copy number variations, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows.

# Data Presentation: TSPAN14 Alterations Across Different Cancer Types

The following tables summarize the frequency of TSPAN14 somatic mutations and copy number alterations (CNAs) across a range of cancer types, based on data from publicly available cancer genomics datasets.

Table 1: Frequency of TSPAN14 Somatic Mutations in Pan-Cancer Studies



| Cancer Type                           | Number of<br>Samples Profiled<br>for Mutations | Number of<br>Samples with<br>TSPAN14 Mutation | Mutation<br>Frequency (%) |
|---------------------------------------|------------------------------------------------|-----------------------------------------------|---------------------------|
| Uterine Corpus Endometrial Carcinoma  | 545                                            | 15                                            | 2.75%                     |
| Skin Cutaneous<br>Melanoma            | 442                                            | 11                                            | 2.49%                     |
| Bladder Urothelial<br>Carcinoma       | 411                                            | 8                                             | 1.95%                     |
| Lung Adenocarcinoma                   | 566                                            | 10                                            | 1.77%                     |
| Colorectal<br>Adenocarcinoma          | 594                                            | 9                                             | 1.52%                     |
| Stomach<br>Adenocarcinoma             | 440                                            | 6                                             | 1.36%                     |
| Esophageal<br>Adenocarcinoma          | 184                                            | 2                                             | 1.09%                     |
| Head and Neck Squamous Cell Carcinoma | 522                                            | 5                                             | 0.96%                     |
| Lung Squamous Cell<br>Carcinoma       | 487                                            | 4                                             | 0.82%                     |
| Breast Invasive<br>Carcinoma          | 1084                                           | 8                                             | 0.74%                     |
| Ovarian Serous<br>Cystadenocarcinoma  | 585                                            | 3                                             | 0.51%                     |
| Glioblastoma<br>Multiforme            | 592                                            | 3                                             | 0.51%                     |
| Sarcoma                               | 255                                            | 1                                             | 0.39%                     |







| Liver Hepatocellular<br>Carcinoma    | 372 | 1 | 0.27% |
|--------------------------------------|-----|---|-------|
| Kidney Renal Clear<br>Cell Carcinoma | 537 | 1 | 0.19% |

Data compiled from cBioPortal for Cancer Genomics, incorporating TCGA Pan-Cancer Atlas studies.

Table 2: Frequency of TSPAN14 Copy Number Alterations in Pan-Cancer Studies



| Cancer Type                                 | Number of<br>Samples<br>Profiled for<br>CNAs | Samples with<br>Amplification<br>(%) | Samples with<br>Deep Deletion<br>(%) | Total Samples<br>with CNAs (%) |
|---------------------------------------------|----------------------------------------------|--------------------------------------|--------------------------------------|--------------------------------|
| Ovarian Serous<br>Cystadenocarcin<br>oma    | 579                                          | 1.2%                                 | 0.3%                                 | 1.5%                           |
| Esophageal<br>Adenocarcinoma                | 184                                          | 1.1%                                 | 0.5%                                 | 1.6%                           |
| Bladder<br>Urothelial<br>Carcinoma          | 411                                          | 0.7%                                 | 0.2%                                 | 0.9%                           |
| Lung Squamous<br>Cell Carcinoma             | 487                                          | 0.6%                                 | 0.2%                                 | 0.8%                           |
| Sarcoma                                     | 255                                          | 0.4%                                 | 0.4%                                 | 0.8%                           |
| Breast Invasive<br>Carcinoma                | 1084                                         | 0.4%                                 | 0.1%                                 | 0.5%                           |
| Head and Neck<br>Squamous Cell<br>Carcinoma | 522                                          | 0.4%                                 | 0.2%                                 | 0.6%                           |
| Stomach<br>Adenocarcinoma                   | 440                                          | 0.2%                                 | 0.5%                                 | 0.7%                           |
| Lung<br>Adenocarcinoma                      | 566                                          | 0.2%                                 | 0.2%                                 | 0.4%                           |
| Uterine Corpus Endometrial Carcinoma        | 545                                          | 0.2%                                 | 0.2%                                 | 0.4%                           |
| Colorectal<br>Adenocarcinoma                | 594                                          | 0.2%                                 | 0.2%                                 | 0.4%                           |
| Glioblastoma<br>Multiforme                  | 592                                          | 0.2%                                 | 0%                                   | 0.2%                           |



| Liver<br>Hepatocellular<br>Carcinoma    | 372 | 0% | 0.3% | 0.3% |
|-----------------------------------------|-----|----|------|------|
| Kidney Renal<br>Clear Cell<br>Carcinoma | 537 | 0% | 0.2% | 0.2% |

Data compiled from cBioPortal for Cancer Genomics, incorporating TCGA Pan-Cancer Atlas studies.

## **Signaling Pathways and Experimental Workflows**

The following diagrams illustrate the known signaling pathway involving TSPAN14 and a typical experimental workflow for investigating the functional consequences of TSPAN14 mutations.









#### Click to download full resolution via product page

 To cite this document: BenchChem. [Comparative Analysis of TSPAN14 Alterations in Cancer: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b582637#comparative-analysis-of-tspan14-mutations-in-cancer]



### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com